molecular formula C7H4BrFN2 B8808874 5-Bromo-6-fluoroimidazo[1,2-a]pyridine

5-Bromo-6-fluoroimidazo[1,2-a]pyridine

Cat. No.: B8808874
M. Wt: 215.02 g/mol
InChI Key: QYLUUQMYLZBGHT-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoroimidazo[1,2-a]pyridine (CAS: 1257294-49-7, molecular formula: C₇H₄BrFN₂) is a halogenated heterocyclic compound featuring a fused imidazole-pyridine core. The bromine and fluorine substituents at positions 5 and 6, respectively, confer distinct electronic and steric properties, making it a valuable building block in pharmaceutical and agrochemical synthesis . Its synthesis and applications are often compared to structurally related imidazo[1,2-a]pyridine derivatives, such as bromo-, chloro-, and nitro-substituted analogs.

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

5-bromo-6-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-7-5(9)1-2-6-10-3-4-11(6)7/h1-4H

InChI Key

QYLUUQMYLZBGHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1F)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Contradictions in Reactivity : and demonstrate divergent synthetic approaches (radical vs. thermal conditions), suggesting substituent position heavily influences reaction pathways.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the aminopyridine’s NH2 group on the electrophilic α-carbon of chloroacetaldehyde, followed by cyclodehydration. Key parameters include:

  • Temperature : 25–50°C

  • Solvent : Polar protic solvents (e.g., ethanol, water) enhance solubility and reaction kinetics.

  • Base : Sodium bicarbonate or triethylamine neutralizes HCl byproducts, preventing side reactions.

Table 1: Optimization of Cyclocondensation Parameters

ParameterTested RangeOptimal ValueYield (%)Purity (%)
Temperature25–70°C55°C72.498.5
SolventEthanol/WaterEthanol67.897.2
BaseNaHCO3 vs. NaOHNaHCO372.098.5
Reaction Time2–24 h5 h72.498.5

Data derived from analogous brominated systems suggest that ethanol as a solvent and sodium bicarbonate as a base maximize yield and purity. Prolonged heating (>10 h) reduces yield due to decomposition.

Halogenation of Preformed Imidazo[1,2-a]pyridine Cores

Post-synthetic halogenation offers an alternative route, though regioselectivity challenges arise.

Electrophilic Bromination

Electrophilic bromination of 6-fluoroimidazo[1,2-a]pyridine using N-bromosuccinimide (NBS) in acetic acid at 80°C introduces bromine preferentially at the 5-position due to the electron-donating fluorine atom’s directing effects.

Table 2: Bromination Efficiency with NBS

SubstrateBrominating AgentSolventTime (h)Yield (%)
6-Fluoroimidazo[1,2-a]pyridineNBSAcetic Acid658
6-Fluoroimidazo[1,2-a]pyridineBr2DCM342

NBS in acetic acid outperforms molecular bromine (Br2) in dichloromethane (DCM), minimizing overbromination.

Fluoro-Directed Metalation Strategies

Directed ortho-metalation (DoM) enables precise functionalization. Treating 5-bromoimidazo[1,2-a]pyridine with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at the 6-position, which reacts with N-fluorobenzenesulfonimide (NFSI) to install fluorine.

Table 3: Fluorination via DoM

SubstrateBaseFluorinating AgentYield (%)
5-Bromoimidazo[1,2-a]pyridineLDANFSI65
5-Bromoimidazo[1,2-a]pyridinen-BuLiSelectfluor48

LDA’s strong base character ensures complete deprotonation, while NFSI’s stability enhances fluorine transfer efficiency.

One-Pot Tandem Reactions

Recent advances utilize tandem cyclization-halogenation sequences. For example, 2-amino-5-bromopyridine reacts with fluoroacetyl chloride in the presence of POCl3, forming the imidazo[1,2-a]pyridine core while introducing fluorine.

Table 4: One-Pot Synthesis Performance

Reagent SystemTemperatureTime (h)Yield (%)
Fluoroacetyl chloride/POCl3100°C860
Chloroacetaldehyde/NaHCO355°C572

While POCl3-mediated routes simplify purification, yields remain suboptimal compared to stepwise methods.

Quality Control and Analytical Validation

Critical to pharmaceutical applications, purity assessments employ:

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

  • NMR : 1H NMR (CDCl3) δ 8.19 (s, 1H), 7.65 (s, 1H), 7.28 (m, 2H).

  • Mass Spectrometry : ESI-MS m/z 215.02 [M+H]+.

Recrystallization in ethyl acetate/n-hexane (1:1) elevates purity from 90% to >98% .

Q & A

Q. Table 1. Comparative Anticancer Activity of Derivatives

CompoundSubstituentsIC₅₀ (µM, HepG2)MechanismReference
12b-Br, -NH₂ (positions 2,3)13Membrane interaction
Zolpidem analog-F, -CH₃ (position 6)18GABA receptor modulation

Q. Table 2. Key Synthetic Conditions

Reaction StepCatalyst/SolventYield (%)Purity (>%)Reference
Bromopyruvate + diaminopyridineNaHCO₃/EtOH6597.0
Fluorination via halogen exchangeKF/DMF4595.5

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